MK-8719 - 1382799-40-7

MK-8719

Catalog Number: EVT-276244
CAS Number: 1382799-40-7
Molecular Formula: C9H14F2N2O3S
Molecular Weight: 268.2788
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-8719 (chemical name: (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol) is a potent and selective small molecule inhibitor of the human O-GlcNAcase (hOGA) enzyme. [, ] O-GlcNAcase is the sole enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. [] This process is crucial for cellular signaling and protein function. [] MK-8719's role in scientific research stems from its ability to inhibit O-GlcNAcase, leading to increased O-GlcNAcylation of proteins, and subsequently influencing various cellular processes. It serves as a valuable tool to investigate the role of O-GlcNAcylation in various diseases, particularly neurodegenerative disorders like Alzheimer's disease.

Synthesis Analysis

The synthesis of MK-8719 started with carbohydrate-based lead molecules and involved a multi-step optimization process. [] The key goal was to reduce polar surface area while maintaining potency, selectivity, and improving drug-like properties like CNS exposure, metabolic stability, favorable pharmacokinetics, and a robust in vivo pharmacodynamic response. [] A detailed description of the synthetic route, including specific reagents, reaction conditions, and yields, can be found in the paper "Synthesis of O-GlcNAcase Inhibitor MK-8719". []

Molecular Structure Analysis

MK-8719 primarily acts as an inhibitor, specifically targeting the O-GlcNAcase enzyme. [, ] It competitively binds to the enzyme's active site, preventing the removal of O-GlcNAc from proteins. [] This inhibition leads to increased O-GlcNAcylation levels, affecting downstream signaling pathways and cellular processes. []

Mechanism of Action

MK-8719 functions by inhibiting O-GlcNAcase, the enzyme responsible for removing O-GlcNAc from proteins. [, ] This inhibition leads to an increase in O-GlcNAc levels on various proteins, including tau. [] Hyperphosphorylation and aggregation of tau protein are hallmarks of Alzheimer's disease and other tauopathies. [] By increasing O-GlcNAcylation of tau, MK-8719 has been shown to reduce tau phosphorylation, aggregation, and potentially slow down neurodegeneration. [, ]

Physical and Chemical Properties Analysis

MK-8719 possesses several key physical and chemical properties that make it a suitable drug candidate. It exhibits high potency and selectivity for the OGA enzyme across multiple species, including humans, mice, rats, and dogs. [, ] It also demonstrates excellent CNS penetration, indicating its ability to cross the blood-brain barrier and reach its target in the brain. [, ] Moreover, MK-8719 exhibits favorable metabolic stability and pharmacokinetic properties, making it suitable for oral administration. [, , ]

Applications

MK-8719 has significant applications in scientific research, particularly in the study and potential treatment of neurodegenerative diseases like Alzheimer's disease. [, ]

  • Tauopathy Research: MK-8719 serves as a valuable tool for investigating the role of O-GlcNAcylation in regulating tau protein function and its implication in tauopathies. [, ] Studies have demonstrated that MK-8719 can reduce tau phosphorylation, aggregation, and ameliorate neurodegeneration in animal models of tauopathy. []
  • Alzheimer's Disease Research: Given its impact on tau pathology, MK-8719 holds promise as a potential therapeutic agent for Alzheimer's disease. [, ] Preclinical studies have shown promising results in reducing tau-related pathology and improving cognitive function in animal models. []
Future Directions
  • Clinical Trials: MK-8719 has advanced to Phase I clinical trials for evaluating its safety, tolerability, and pharmacokinetic profile in humans. [, , ] Future studies will focus on determining its efficacy in treating tauopathies and Alzheimer's disease in human clinical trials. []
  • Biomarker Development: Identifying biomarkers that can monitor the effects of MK-8719 on tau pathology and disease progression is crucial for clinical development. []

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol

Compound Description:

This compound is actually MK-8719 itself, described by its full IUPAC name in the paper "Discovery of MK-8719, A Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies." This paper details the medicinal chemistry journey leading to the discovery of MK-8719.

Relevance:

Carbohydrate-based lead molecules

Compound Description:

These molecules served as the starting point for developing MK-8719. Although specific structures are not provided, these molecules likely possessed carbohydrate moieties capable of interacting with O-GlcNAcase.

Relevance:

[18F]MK-8553

Compound Description:

This is a radiolabeled tracer used in Positron Emission Tomography (PET) imaging. It acts as a novel small molecule inhibitor of O-GlcNAcase.

Properties

CAS Number

1382799-40-7

Product Name

MK-8719

IUPAC Name

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol

Molecular Formula

C9H14F2N2O3S

Molecular Weight

268.2788

InChI

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1

InChI Key

UDQTXCHQKHIQMH-KYGLGHNPSA-N

SMILES

O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F

Solubility

Soluble in DMSO

Synonyms

MK-8719; MK 8719; MK8719;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.